molecular formula C5H10N2O B1508650 (S)-4-Amino-1-methylpyrrolidin-2-one CAS No. 770706-26-8

(S)-4-Amino-1-methylpyrrolidin-2-one

Cat. No.: B1508650
CAS No.: 770706-26-8
M. Wt: 114.15 g/mol
InChI Key: WBYJZPAHGAGMQX-BYPYZUCNSA-N
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Description

(S)-4-Amino-1-methylpyrrolidin-2-one: is a synthesized organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . This compound is known for its potential kinase inhibitory activity, making it a compound of interest in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simple precursors such as amino acids or pyrrolidinone derivatives.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(S)-4-Amino-1-methylpyrrolidin-2-one: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered structural features.

  • Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

(S)-4-Amino-1-methylpyrrolidin-2-one: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and chemical research.

  • Biology: Investigated for its potential kinase inhibitory activity, which may have implications in cell signaling pathways.

  • Medicine: Studied for its potential therapeutic applications, particularly in the development of kinase inhibitors for treating various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through kinase inhibition , which involves blocking the activity of specific kinases involved in cell signaling pathways. The molecular targets and pathways involved include various kinases that play a role in cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(S)-4-Amino-1-methylpyrrolidin-2-one: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amino-substituted pyrrolidinones, indazoles, and related compounds.

  • Uniqueness: The specific structural features and potential kinase inhibitory activity of This compound distinguish it from other compounds in its class.

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Properties

IUPAC Name

(4S)-4-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJZPAHGAGMQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770706-26-8
Record name (4S)-4-amino-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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